Fenthion-oxon-sulfoxide D3
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Overview
Description
Fenthion-oxon-sulfoxide D3 is a derivative of the organophosphorus insecticide fenthion. It is one of the metabolites formed from the degradation of fenthion in the environment. This compound is known for its high toxicity and is used in various analytical studies to understand the behavior and impact of organophosphorus pesticides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenthion-oxon-sulfoxide D3 involves the oxidation of fenthion or its oxon derivative. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide form. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation to the sulfone form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Fenthion-oxon-sulfoxide D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it to fenthion-oxon-sulfone.
Reduction: It can be reduced back to fenthion-oxon.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Fenthion-oxon-sulfone.
Reduction: Fenthion-oxon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fenthion-oxon-sulfoxide D3 is used in several scientific research applications:
Chemistry: Studying the degradation pathways of organophosphorus pesticides.
Biology: Investigating the toxicological effects on various organisms.
Medicine: Exploring potential antidotes for organophosphorus poisoning.
Industry: Monitoring pesticide residues in agricultural products.
Mechanism of Action
Fenthion-oxon-sulfoxide D3 exerts its effects by inhibiting the enzyme acetylcholinesterase, similar to other organophosphorus compounds. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system, which can result in toxicity.
Comparison with Similar Compounds
Similar Compounds
- Fenthion-oxon
- Fenthion-oxon-sulfone
- Fenthion-sulfoxide
- Fenthion-sulfone
Uniqueness
Fenthion-oxon-sulfoxide D3 is unique due to its specific oxidation state, which affects its reactivity and toxicity. Compared to its analogs, it has distinct chemical properties that make it a valuable compound for studying the environmental and biological impacts of organophosphorus pesticides.
Properties
Molecular Formula |
C10H15O5PS |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
dimethyl [3-methyl-4-(trideuteriomethylsulfinyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3/i4D3 |
InChI Key |
GTZCKTIZOGTWQO-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C1=C(C=C(C=C1)OP(=O)(OC)OC)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C |
Origin of Product |
United States |
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